(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2S/c1-2-3-9-10(25-21-18-9)12(23)22-6-4-8(5-7-22)11-19-20-13(24-11)14(15,16)17/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKGYCMGCQRDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of organic molecules with potential pharmacological applications. Its structural components suggest promising biological activities, particularly in anticancer and antimicrobial domains. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.4 g/mol. The presence of a thiadiazole ring and a trifluoromethyl-substituted oxadiazole suggests potential interactions with biological targets due to their electron-withdrawing properties and ability to stabilize certain conformations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₃O₂S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1351642-89-1 |
The mechanism of action for this compound likely involves modulation of specific biological pathways through enzyme inhibition or receptor binding. Research indicates that thiadiazole derivatives can interact with various cellular targets, including tubulin and other proteins involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, derivatives have shown significant cytotoxic effects against several cancer cell lines:
- Inhibition Concentrations :
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens:
- Antibacterial and Antifungal : Studies indicate that similar compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds:
- Trifluoromethyl Group : The presence of the trifluoromethyl group has been correlated with increased lipophilicity and improved binding affinity to biological targets .
- Thiadiazole Ring : Variations in substituents on the thiadiazole ring have been shown to influence cytotoxicity and selectivity towards cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyridinones, including 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic roles in conditions like Alzheimer's disease .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various cellular models. This suggests its potential use in treating inflammatory diseases, such as arthritis or inflammatory bowel disease .
Cosmetic Formulation Applications
Skin Care Products
5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is being explored for use in cosmetic formulations due to its moisturizing and skin-soothing properties. Its inclusion in creams and lotions can enhance skin hydration and improve the overall texture of the skin. Formulations incorporating this compound have shown promising results in stability tests and sensory evaluations .
Formulation Stability Enhancer
In cosmetic science, this compound may serve as a stabilizer for emulsions, helping to maintain the integrity of formulations over time. Its ability to interact favorably with other ingredients can enhance product performance, making it a valuable addition to personal care products .
Research Tool Applications
Biological Studies
As a research tool, 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is utilized in various biological assays to study cellular responses to drug candidates. Its unique structure allows researchers to explore structure-activity relationships (SAR) in drug development processes. This can lead to the identification of more potent analogs or novel therapeutic agents .
Summary of Findings
The following table summarizes the applications of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one across different fields:
Comparison with Similar Compounds
Research Findings and Implications
- Structural Confirmation : X-ray crystallography using programs like SHELX () is critical for verifying the stereochemistry of such polyheterocyclic systems.
- Biological Potential: While direct data on the target compound is absent, structurally related compounds in exhibit anticancer activity, suggesting similar therapeutic avenues.
- Synthetic Challenges : The integration of a piperidine linker between heterocycles may complicate regioselective synthesis compared to simpler fused-ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
